molecular formula C16H15F4N5O5 B279708 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B279708
M. Wt: 433.31 g/mol
InChI Key: NTNFSMLRXCUIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 60-2770 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol involves the activation of sGC. This compound binds to the heme group of sGC and increases the production of cGMP, which leads to vasodilation and improved blood flow. This mechanism of action makes it a potential therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to improve endothelial function, reduce blood pressure, and improve cardiac function. This compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its selective targeting of sGC. This compound has been shown to have minimal off-target effects, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol. One of the major areas of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential therapeutic applications of this compound in other fields, such as cancer research and neurological disorders. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-furoic acid with 4-nitro-3,5-dimethyl-1H-pyrazole-1-carbaldehyde to form 5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoic acid. This intermediate is then reacted with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole to yield the final product.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cardiovascular research. It has been found to selectively target the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC), which is a key regulator of cardiovascular function. This compound has been shown to increase the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.

Properties

Molecular Formula

C16H15F4N5O5

Molecular Weight

433.31 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C16H15F4N5O5/c1-7-12(25(28)29)8(2)23(21-7)6-9-3-4-11(30-9)14(26)24-16(27,15(19)20)5-10(22-24)13(17)18/h3-4,13,15,27H,5-6H2,1-2H3

InChI Key

NTNFSMLRXCUIOB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C)[N+](=O)[O-]

Origin of Product

United States

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